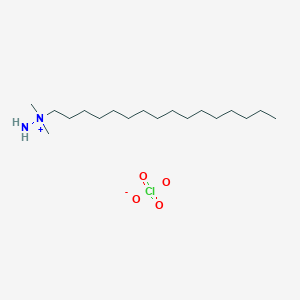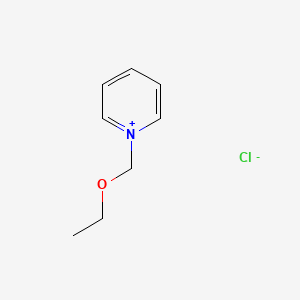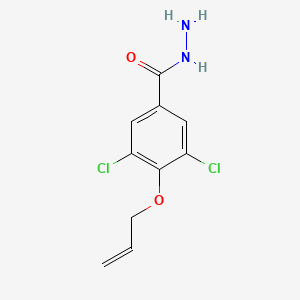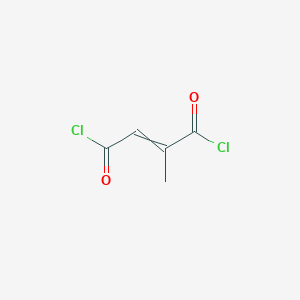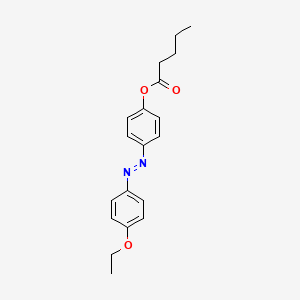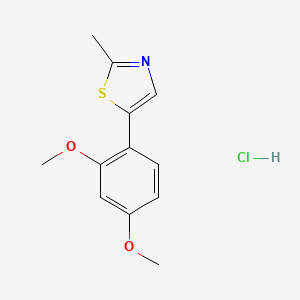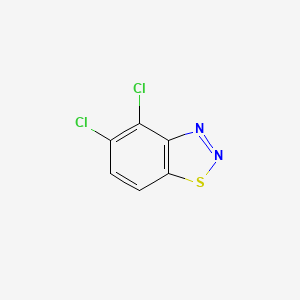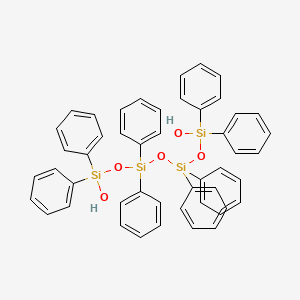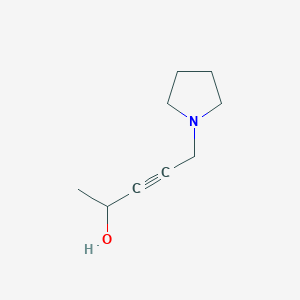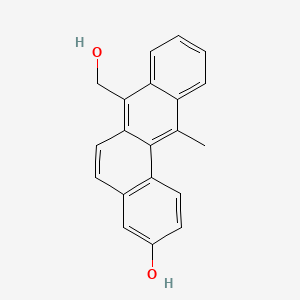
Benz(a)anthracene-7-methanol, 3-hydroyx-12-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene-7-methanol, 3-hydroxy-12-methyl- is a polycyclic aromatic hydrocarbon (PAH) derivative This compound is known for its complex structure, which includes multiple fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-7-methanol, 3-hydroxy-12-methyl- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benz(a)anthracene with methanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-7-methanol, 3-hydroxy-12-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Benz(a)anthracene-7-methanol, 3-hydroxy-12-methyl- has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Researchers investigate its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: Its derivatives are studied for their potential use in drug development and cancer research.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Benz(a)anthracene-7-methanol, 3-hydroxy-12-methyl- involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenic effects. The compound’s hydroxyl and methyl groups play crucial roles in its binding affinity and reactivity with biological targets.
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: A parent compound with a similar structure but lacking the methanol and hydroxy groups.
Benzo(a)pyrene: Another PAH with known carcinogenic properties.
Chrysene: A PAH with four fused benzene rings, similar in structure but different in reactivity.
Uniqueness
Benz(a)anthracene-7-methanol, 3-hydroxy-12-methyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and methyl groups enhance its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
18787-76-3 |
|---|---|
Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
7-(hydroxymethyl)-12-methylbenzo[a]anthracen-3-ol |
InChI |
InChI=1S/C20H16O2/c1-12-15-4-2-3-5-17(15)19(11-21)18-8-6-13-10-14(22)7-9-16(13)20(12)18/h2-10,21-22H,11H2,1H3 |
InChI Key |
UHDMPTVHZJXYKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C=CC2=C(C4=CC=CC=C14)CO)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


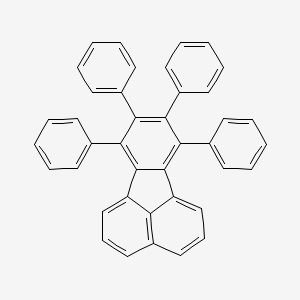


![2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14707841.png)
